(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-9-3-5-10(6-4-9)15-16-11(8-17)13(18)12-2-1-7-19-12/h1-8,17H/b11-8-,16-15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDSYNUMPRGDJX-QDRWWEQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C(=C/O)/N=NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one, an azo compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesis, structure, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a diazenyl group linked to a furan ring and a hydroxyprop-2-en-1-one moiety. Its molecular formula is with a molecular weight of 276.67 g/mol. The IUPAC name reflects its structural components, indicating the presence of both chlorophenyl and furan groups.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.67 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves the diazotization of 4-chloroaniline followed by coupling with a furan derivative. The reaction conditions generally include acidic media for diazotization and basic conditions for coupling.
Antimicrobial Activity
Research indicates that azo compounds like this compound exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or inhibition of enzymatic functions critical for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : The compound can cause cell cycle arrest at the G2/M phase.
- Reactive Oxygen Species (ROS) Generation : It promotes ROS production, leading to oxidative stress in cancer cells.
- Inhibition of Tumor Growth : Animal models have shown reduced tumor size when treated with this compound.
Case Studies
Several case studies illustrate the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers tested various concentrations against Staphylococcus aureus and reported a minimum inhibitory concentration (MIC) of 32 µg/mL.
- The study concluded that the compound could serve as a potential lead in developing new antimicrobial agents.
-
Anticancer Research :
- A study involving human cancer cell lines demonstrated that treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours.
- Histological analysis revealed significant apoptosis in treated cells compared to controls.
The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules, leading to:
- Inhibition of key enzymes involved in metabolic pathways.
- Disruption of cellular processes through oxidative stress mechanisms.
Preparation Methods
Table 1: Efficiency of Conventional vs. Green Chemistry Approaches
| Method | Yield (%) | Time | Purity (%) |
|---|---|---|---|
| Conventional | 68–82 | 4–6 hours | 92–95 |
| Microwave | 85–92 | 15–30 min | 96–98 |
| Surfactant-Mediated | 79–87 | 2–4 hours | 94–97 |
Key Findings :
- Microwave irradiation reduces reaction time by 90% while improving yield.
- Nonionic surfactants (e.g., Tween 80) enhance solubility of hydrophobic intermediates, minimizing byproducts.
Mechanistic Insights
The reaction proceeds via:
- Enolate Formation : Deprotonation of the azo intermediate’s methyl group by NaOH.
- Nucleophilic Attack : Enolate attacks the aldehyde’s carbonyl carbon, forming a β-hydroxy ketone intermediate.
- Dehydration : Acid-catalyzed elimination of water yields the α,β-unsaturated system.
Stereochemical Control :
The Z-configuration is favored due to intramolecular hydrogen bonding between the hydroxyl group and the azo nitrogen, as evidenced by NOESY correlations.
Challenges and Optimization
- Byproduct Formation : Michael adducts may form at elevated temperatures (>50°C). Mitigated by maintaining temperatures below 30°C.
- Solvent Selection : Ethanol outperforms DMF and THF in minimizing side reactions.
- Catalyst Recycling : CTAB micellar solutions can be reused up to three times with <10% yield drop.
Applications and Derivatives
This compound serves as a precursor for:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of (Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one, and how are reaction conditions optimized?
- The synthesis typically involves multi-step reactions, such as diazo coupling between 4-chloroaniline derivatives and furan-containing carbonyl precursors. Key parameters include:
- Temperature control : Maintaining 0–5°C during diazonium salt formation to prevent premature decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency and intermediate stability .
- Catalysts : Acidic or basic catalysts (e.g., HCl/NaNO₂ for diazotization) improve reaction rates .
- Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the Z-configuration by identifying coupling constants (J = 12–14 Hz for trans-olefinic protons) and aromatic substitution patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and detects impurities using silica gel plates with UV visualization .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) with exact exchange functionals predict the electronic properties and tautomeric behavior of this compound?
- Methodology :
Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to model electron correlation in the conjugated enone-diazenyl system .
Calculate HOMO-LUMO gaps to assess reactivity and charge-transfer interactions.
Simulate tautomeric equilibria (e.g., keto-enol) by comparing Gibbs free energies of optimized geometries .
- Validation : Match computed IR/Raman spectra with experimental data to resolve ambiguities in tautomeric states .
Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX/WinGX address them?
- Challenges :
- Disorder in the furan ring : Common due to flexibility; partial occupancy refinement may be required .
- Anisotropic displacement parameters : Critical for modeling thermal motion in the diazenyl group .
- Solutions :
- SHELXL : Refines disordered regions using restraints (e.g., SIMU/DELU) to maintain chemically reasonable geometries .
- WinGX : Integrates ORTEP for visualizing anisotropic ellipsoids and validating hydrogen-bonding networks .
Q. How can conflicting spectroscopic data for reaction intermediates be resolved during synthesis?
- Case example : Discrepancies in ¹H NMR chemical shifts may arise from dynamic processes (e.g., rotational isomerism).
- Approach :
Variable-temperature NMR : Identifies temperature-dependent splitting (e.g., coalescence at 80°C) .
2D NMR (COSY, NOESY) : Correlates proton-proton interactions to confirm spatial arrangements .
DFT-aided assignments : Compare experimental shifts with computed values for candidate structures .
Q. What experimental strategies are recommended to evaluate the compound’s biological activity and mechanism of action?
- In vitro assays :
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
- Enzyme inhibition : Kinetics studies (e.g., Lineweaver-Burk plots) to assess inhibition constants (Ki) for target enzymes .
- Cellular assays :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
